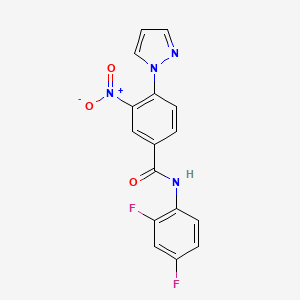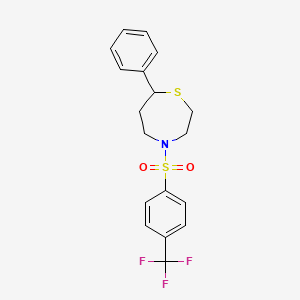![molecular formula C20H25N5O2 B2896716 N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1251710-37-8](/img/structure/B2896716.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is a complex organic compound that features a piperazine ring, a phenyl group, and a pyridine moiety
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.
Alkylation: The 4-phenylpiperazine is then alkylated with 3-bromopropylamine to form the intermediate N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Oxalamide Formation: The final step involves the reaction of the intermediate with pyridine-3-carboxylic acid and oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(4-benzylpiperazin-1-yl)propyl)benzamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and therapeutic potential.
Propiedades
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(20(27)23-17-6-4-9-21-16-17)22-10-5-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-4,6-9,16H,5,10-15H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXTYXPRVZJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)



![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine](/img/structure/B2896643.png)





![N-(4-bromophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2896650.png)
![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
